
1-(4-Bromobenzoyl)-3-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromobenzoyl)-3-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a bromobenzoyl group attached to a methylpiperazine ring. This compound is of interest due to its potential pharmacological properties and its use in various scientific research applications.
作用机制
Target of Action
A compound with a similar structure, bromfenac, is known to inhibit prostaglandin g/h synthase 2 . This enzyme plays a crucial role in the inflammatory response, making it a potential target for anti-inflammatory drugs .
Mode of Action
While the exact mode of action for 1-(4-Bromobenzoyl)-3-methylpiperazine is not clearly defined, we can infer from related compounds that it may function by inhibiting the synthesis of prostaglandins. Prostaglandins are compounds that play key roles in inflammation and pain. By inhibiting their synthesis, the compound could potentially reduce inflammation and pain .
Biochemical Pathways
Given its potential role as a prostaglandin synthesis inhibitor, it could affect the arachidonic acid pathway, which is responsible for the production of prostaglandins .
Pharmacokinetics
Related compounds like bromfenac have been shown to have good ocular penetration, suggesting that this compound may also have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
If it functions similarly to bromfenac, it could potentially reduce inflammation and pain by inhibiting prostaglandin synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzoyl)-3-methylpiperazine typically involves the acylation of 3-methylpiperazine with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1-(4-Bromobenzoyl)-3-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted piperazine derivatives, while oxidation reactions can produce N-oxides.
科学研究应用
1-(4-Bromobenzoyl)-3-methylpiperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery and development, particularly for its pharmacological properties.
相似化合物的比较
1-(4-Bromobenzoyl)-3-methylpiperazine can be compared with other similar compounds, such as:
1-(4-Bromobenzoyl)-4-methylpiperazine: This compound has a similar structure but with a different substitution pattern on the piperazine ring.
1-(4-Bromobenzoyl)-1,3-dicyclohexylurea: This compound contains a urea group instead of a piperazine ring.
4-Bromo-2,5-dimethoxybenzylpiperazine: This compound has a different substitution pattern on the benzyl group
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties, which may differ from those of its analogs.
属性
IUPAC Name |
(4-bromophenyl)-(3-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-8-15(7-6-14-9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTNGWQNINLROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
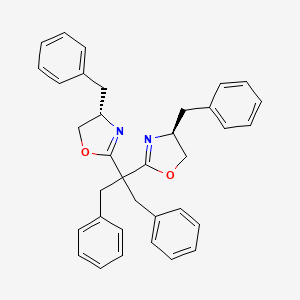
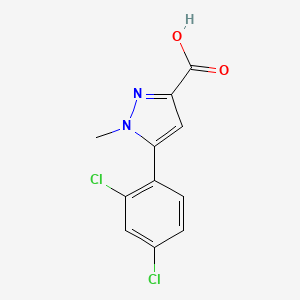
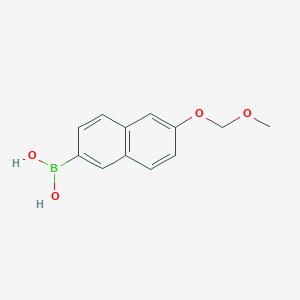
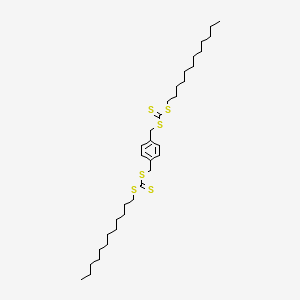
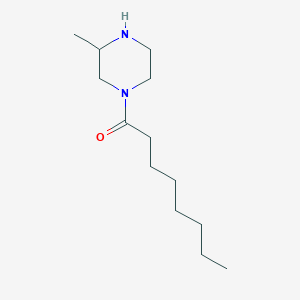
![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6334790.png)


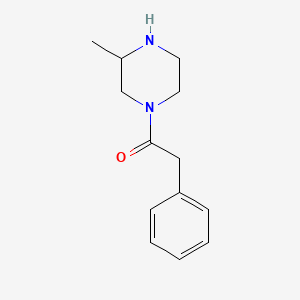

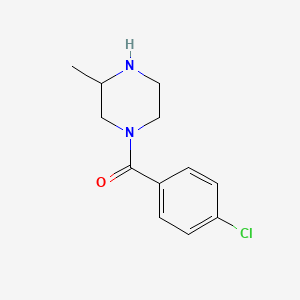
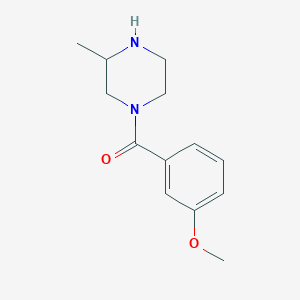
![2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester](/img/structure/B6334840.png)
![6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid](/img/structure/B6334843.png)
